
Fenbendazole sulfone-d3
Descripción general
Descripción
Fenbendazole sulfone-d3, VETRANAL™, analytical standard is a deuterated form of Fenbendazole sulfone. It is a benzimidazole carbamate derivative, specifically labeled with deuterium at the methyl group. This compound is primarily used as an analytical standard in various scientific research applications, including forensics, toxicology, and pharmaceutical analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fenbendazole sulfone-d3 involves the incorporation of deuterium into the methyl group of Fenbendazole sulfone. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the commercially available Fenbendazole.
Oxidation: Fenbendazole is oxidized to form Fenbendazole sulfone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of Fenbendazole to Fenbendazole sulfone.
Deuteration Process: Utilizing deuterated reagents in controlled environments to ensure high yield and purity of the deuterated product.
Análisis De Reacciones Químicas
Metabolism and Biotransformation
Fenbendazole undergoes extensive metabolism in biological systems, primarily through the action of cytochrome P450 enzymes. The key metabolic transformations include:
-
Hydroxylation : Fenbendazole is metabolized to hydroxyfenbendazole via CYP2C19 and CYP2J2 enzymes. This step is crucial as it contributes to the pharmacological effects of the drug.
-
Sulfoxidation : The conversion of fenbendazole to its sulfoxide derivative, oxfendazole, occurs via flavin-containing monooxygenases and CYP3A4. This sulfoxide form is known to exhibit significant biological activity.
-
Sulfone Formation : Further oxidation leads to the formation of fenbendazole sulfone, which predominates in plasma after administration. This reaction is essential for understanding the pharmacokinetics and dynamics of fenbendazole in organisms .
Reaction Pathways
The following table summarizes the main metabolic pathways of fenbendazole leading to the formation of its metabolites:
Metabolite | Enzyme Involved | Pathway Description |
---|---|---|
Hydroxyfenbendazole | CYP2C19, CYP2J2 | Hydroxylation of fenbendazole |
Oxfendazole | CYP3A4, FMO | Sulfoxidation of fenbendazole |
Fenbendazole Sulfone | Various P450 enzymes | Further oxidation from oxfendazole or directly from fenbendazole |
Absorption and Distribution
Fenbendazole shows partial absorption in the liver, where it is metabolized into its active forms. Studies indicate that after oral administration, significant levels of fenbendazole sulfone are detected in tissues such as the liver and kidneys .
Tissue Residue Studies
Research has shown that fenbendazole residues deplete slowly from tissues, with a withdrawal interval (WDI) recommended to be at least 39 days post-treatment to ensure compliance with regulatory standards . The following table presents data on tissue residue concentrations:
Time Post-Treatment (Days) | Fenbendazole Sulfone Concentration (ppm) |
---|---|
0 | 1.857 ± 0.761 |
24 | 0.3599 ± 0.232 |
16 | Not detectable in muscle |
Hazard Classification:
-
Skin irritation (Category 2)
-
Eye irritation (Category 2)
-
Skin sensitization (Category 1)
Aplicaciones Científicas De Investigación
Pharmacokinetics and Mechanism of Action
Fenbendazole sulfone-d3 exhibits similar pharmacokinetic properties to its parent compound, fenbendazole. It has been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The compound enhances p53 activation and downregulates glucose uptake, contributing to its anticancer effects .
Cancer Therapy
Recent studies indicate that this compound may have significant potential as an anticancer agent:
- Mechanism of Action : this compound disrupts microtubule dynamics, leading to apoptosis in cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase and activate pathways related to oxidative stress .
-
Case Studies :
- Skin Cancer : In vitro studies demonstrated that treatment with fenbendazole at concentrations of 1, 2, and 4 μM led to increased levels of γH2AX, indicating DNA damage and antiproliferative activity .
- Lung Cancer : A549 and H460 cell lines exhibited significant tumor inhibition at concentrations as low as 1 μM .
- Colorectal Cancer : Fenbendazole induced apoptosis through mitochondrial injury and the caspase pathway in SNU-C5 cells .
Veterinary Medicine
This compound continues to be utilized in veterinary practices for its anthelmintic properties:
- Application in Livestock : The compound is effective against a variety of parasites in livestock, ensuring animal health and productivity.
- Residue Studies : Research on tissue residue depletion has shown that fenbendazole residues deplete slowly from tissues, necessitating careful monitoring for withdrawal intervals .
Table 1: Summary of In Vitro Studies on Cancer Cell Lines
Table 2: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Half-Life | Varies by model |
Bioavailability | Moderate |
Metabolism | Hepatic |
Elimination Route | Urinary |
Mecanismo De Acción
Fenbendazole sulfone-d3 exerts its effects by targeting the microtubules in cells. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which are essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective in treating parasitic infections .
Comparación Con Compuestos Similares
Similar Compounds
Fenbendazole: The non-deuterated parent compound.
Oxfendazole: Another benzimidazole carbamate derivative with similar antiparasitic properties.
Albendazole: A structurally related compound with broader antiparasitic activity.
Uniqueness
Fenbendazole sulfone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Actividad Biológica
Fenbendazole sulfone-d3 is a metabolite of fenbendazole, a benzimidazole anthelmintic commonly used in veterinary medicine. Recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, pharmacokinetics, and relevant case studies.
Overview of Fenbendazole and Its Metabolites
Fenbendazole is primarily metabolized in the liver to several active forms, including fenbendazole sulfoxide and fenbendazole sulfone. The sulfone form is significant as it predominates in plasma following administration and is essential for understanding the compound's therapeutic effects. The biological activity of fenbendazole is attributed to its ability to disrupt microtubule dynamics, induce apoptosis, and modulate various signaling pathways involved in cell proliferation and survival.
Anticancer Mechanisms
Microtubule Disruption
Fenbendazole exhibits microtubule depolymerizing activity similar to that of established chemotherapeutic agents. This activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines. For instance, studies have shown that fenbendazole can inhibit tumor colony formation and induce apoptosis in cervical cancer cells (HeLa) at concentrations as low as 0.1 μM .
Apoptosis Induction
The compound triggers apoptosis through multiple pathways:
- Mitochondrial Pathway : Fenbendazole enhances mitochondrial injury, activating caspases involved in apoptotic signaling. In colorectal cancer cells, it has been shown to increase p53 expression, leading to p53-mediated apoptosis .
- Ferroptosis Augmentation : In resistant lymphoma cells, fenbendazole has been observed to augment apoptosis through ferroptosis mechanisms, indicating its potential use in overcoming drug resistance .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it undergoes extensive metabolism. After oral administration, fenbendazole is rapidly metabolized by liver enzymes (CYP3A4, FMO) into its active forms. The systemic bioavailability of fenbendazole is limited due to poor absorption; however, the sulfone metabolite remains detectable in plasma for extended periods .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | Varies with dosage |
Half-Life | Approximately 39 days |
Metabolites | Sulfoxide, Sulfone |
Bioavailability | Limited |
Case Studies
Several studies have explored the efficacy of fenbendazole and its metabolites in cancer treatment:
- Combination Therapy with Vitamins : A study demonstrated that when combined with vitamins, fenbendazole significantly inhibited tumor growth in SCID mice bearing human lymphoma cells. The combination showed a synergistic effect not observed with either treatment alone .
- In Vitro Studies on Cancer Cell Lines : Research has indicated that fenbendazole induces cytotoxicity in various cancer cell lines at micromolar concentrations. For example:
Propiedades
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746823 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-49-7 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.